922704-13-0
Description
While specific structural details are absent in the provided evidence, general methodologies for analyzing such compounds include spectroscopic characterization (e.g., NMR, IR) and computational modeling to assess properties like solubility, bioavailability, and synthetic accessibility . Experimental protocols for synthesizing structurally related compounds often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions under inert atmospheres, as exemplified by similar compounds in the evidence .
Properties
CAS No. |
922704-13-0 |
|---|---|
Molecular Formula |
C₁₅₀H₂₃₂N₅₄O₄₀ |
Molecular Weight |
3431.78 |
sequence |
One Letter Code: TLQPPASSRRRHFHHALPPARHHPDLEAQA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLQP-30 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of TLQP-30 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: TLQP-30 primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products: The major product of these reactions is the TLQP-30 peptide itself. During degradation, smaller peptide fragments and individual amino acids are formed .
Scientific Research Applications
Chemistry: It serves as a model peptide for studying peptide synthesis and degradation mechanisms.
Biology: TLQP-30 is used to investigate the role of VGF-derived peptides in metabolic regulation and energy homeostasis.
Medicine: Research has shown that TLQP-30 can influence body weight and fat accumulation, making it a potential candidate for obesity and metabolic disorder treatments.
Industry: TLQP-30 is used in the development of peptide-based therapeutics and as a tool in drug discovery.
Mechanism of Action
TLQP-30 exerts its effects by interacting with specific receptors and signaling pathways in the body. It has been shown to increase resting energy expenditure and regulate body temperature through its action on the central nervous system. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of metabolic and thermogenic pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The evidence highlights critical parameters for comparing compounds, including molecular weight, solubility, logP (partition coefficient), and bioactivity profiles.
Table 1: Key Physicochemical Properties
Note: Specific data for this compound are unavailable in the evidence; parameters are inferred from analogous compounds.
Key Findings
Structural Similarity: Boronic acid derivatives (e.g., CAS 1046861-20-4) share functional groups (e.g., boronate esters) that enable Suzuki-Miyaura coupling, a reaction critical in drug discovery . If this compound contains similar motifs, it may exhibit comparable reactivity. Thienopyridine derivatives (e.g., CAS 272-23-1) feature aromatic heterocycles, influencing electronic properties and binding affinity in medicinal chemistry .
Functional Differences: Solubility: Boronic acids often exhibit lower aqueous solubility due to their planar, hydrophobic aromatic systems, whereas thienopyridines may show improved solubility via heteroatom interactions .
Table 2: Reaction Conditions for Similar Compounds
| Compound | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| CAS 1046861-20-4 | Pd(dppf)Cl₂, K₃PO₄ | THF/H₂O | 75°C | 1.3 hr | Not provided |
| CAS 272-23-1 | n-BuLi, TMEDA | DMF/EtOH | RT to reflux | 19 hr | Not provided |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
